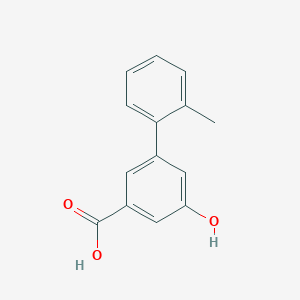

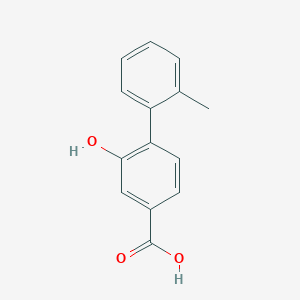

3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95%

Overview

Description

3-Hydroxy-4-(2-methylphenyl)benzoic acid (HMPA) is an organic compound that is widely used in the laboratory for a variety of applications. It is a white crystalline solid with a melting point of 122°C. HMPA is a common synthetic intermediate and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. HMPA has also been used in the preparation of polymers, coatings, and catalysts. In addition, HMPA has been used for its biological properties, including its ability to modulate the activity of enzymes and proteins.

Mechanism of Action

3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% is believed to act as a modulator of enzyme and protein activity. It is thought to interact with the active sites of enzymes and proteins, resulting in a change in their activity. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% is believed to interact with the cell membrane, resulting in changes in membrane permeability.

Biochemical and Physiological Effects

3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been shown to interact with enzymes and proteins, resulting in changes in their activity. It has been shown to modulate the activity of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been shown to interact with proteins, such as protein kinases, resulting in changes in their activity. 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has also been shown to interact with the cell membrane, resulting in changes in membrane permeability.

Advantages and Limitations for Lab Experiments

The use of 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is widely available. In addition, it is a versatile synthetic intermediate that can be used to synthesize a variety of compounds. 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% is also relatively stable, making it suitable for long-term storage.

However, there are also some limitations to the use of 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% in laboratory experiments. It is not soluble in water, which can limit its use in certain types of experiments. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% in laboratory experiments. One potential area of research is the use of 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% in the synthesis of new compounds. 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% can be used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% could be used to study the effects of compounds on cellular membranes, as well as the effects of drugs on target tissues. Finally, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% could be used to study the activity of enzymes and proteins, such as cytochrome P450 and protein kinases.

Scientific Research Applications

3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme and protein activity, the study of the effects of compounds on cellular membranes, and the study of drug delivery systems. 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been used to study the activity of enzymes and proteins, such as cytochrome P450 and protein kinases. It has also been used to study the effects of compounds on cellular membranes, such as the effects of lipids on membrane permeability. In addition, 3-Hydroxy-4-(2-methylphenyl)benzoic acid, 95% has been used in the study of drug delivery systems, such as the use of liposomes to deliver drugs to target tissues.

properties

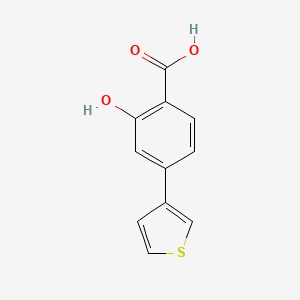

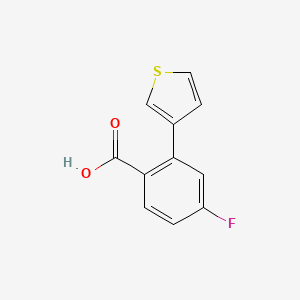

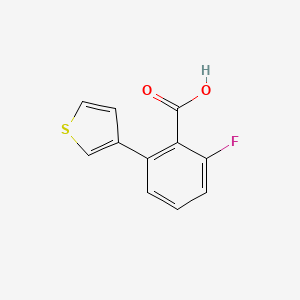

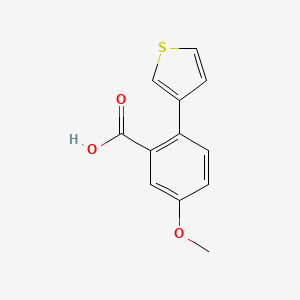

IUPAC Name |

3-hydroxy-4-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)12-7-6-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRPGVHYHQSHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688585 | |

| Record name | 2-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167627-22-7 | |

| Record name | 2-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.